6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is the ATAD2 bromodomain . ATAD2 is a protein that plays a crucial role in transcription, a process that involves the conversion of DNA into RNA .
Mode of Action
The compound interacts with the ATAD2 bromodomain through a novel binding mode . This interaction involves the displacement of all conserved water molecules within the active site and a halogen-bonding interaction . These noncanonical features contribute to the compound’s unique mode of action .
Biochemical Pathways
Given the role of atad2 in transcription, it is likely that the compound influences pathways related togene expression .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the ATAD2 bromodomain . By binding to this domain, the compound may influence the function of ATAD2, potentially affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, including bromination, sulfonylation, and cyclization reactions. One common synthetic route starts with the bromination of a suitable chromenone precursor, followed by the introduction of the sulfonyl group using sulfonyl chloride and a base. The final step involves the addition of the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-(3-methylpiperidin-1-yl)pyridine
- 3-bromo-2-(4-methylpiperidin-1-yl)pyridine
- 3-bromo-5-(3-methylpiperidin-1-yl)pyridine
Uniqueness
6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core with a bromine atom, a sulfonyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-3-2-6-17(9-10)22(19,20)14-8-11-7-12(16)4-5-13(11)21-15(14)18/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBORCKANRXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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